N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a compound of interest for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is Mycobacterium tuberculosis . The compound has been found to have potent inhibitory effects against this bacterium, making it a potential candidate for anti-tubercular therapy .
Mode of Action
The compound interacts with its target through a series of molecular interactions. . This binding disrupts the normal function of the protein, leading to the inhibition of the bacterium’s growth .
Biochemical Pathways
The compound affects the biochemical pathways associated with the synthesis of cell wall components in Mycobacterium tuberculosis . By inhibiting the DprE1 protein, the compound disrupts the production of key cell wall components, which in turn inhibits the growth and proliferation of the bacterium .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This is achieved through the disruption of key biochemical pathways within the bacterium, leading to the inhibition of cell wall component synthesis . This ultimately results in the bacterium’s inability to grow and proliferate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the benzothiazole derivative with furan-2-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups introduced at the furan ring.
Scientific Research Applications
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Catalysis: It is explored as a catalyst or catalyst precursor in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)furan-2-carboxamide: Lacks the dimethyl groups, which may affect its biological activity and chemical reactivity.
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring, leading to different electronic properties.
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide: Contains a benzamide group instead of a furan-2-carboxamide group, which may alter its pharmacological profile.
Uniqueness
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is unique due to the presence of both dimethyl groups and the furan-2-carboxamide moiety, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-6-9(2)12-10(7-8)15-14(19-12)16-13(17)11-4-3-5-18-11/h3-7H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMLYKSWKRIGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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